

Introduction: Understanding "Hydrolysis" in the Context of Phosphorous Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phosphorous acid

Cat. No.: B7774286

[Get Quote](#)

Phosphorous acid (H_3PO_3) is a phosphorus oxyacid that exists in equilibrium with its predominant tautomer, phosphonic acid $[\text{HP}(\text{O})(\text{OH})_2]$.^[1] This latter structure, featuring one hydrogen atom directly bonded to the phosphorus center, two hydroxyl groups, and one phosphoryl oxygen, is key to its chemical behavior.^[1] It is a diprotic acid with pKa values of approximately 1.3 and 6.7.^[2]

A crucial point to clarify is that **phosphorous acid** itself is generally stable in aqueous solutions at ambient conditions and does not undergo "hydrolysis" in the typical sense of the word, as it is the product of the hydrolysis of other phosphorus compounds.^{[1][2]} The term "**phosphorous acid** hydrolysis" most accurately refers to the reactions that form **phosphorous acid** from its precursors, such as phosphorus trihalides, or the hydrolysis of its organic esters (phosphonates).

This guide provides a detailed examination of these relevant hydrolytic processes, including their mechanisms, kinetics, and the experimental protocols used for their study.

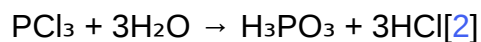
Formation of Phosphorous Acid via Hydrolysis

The primary industrial method for synthesizing **phosphorous acid** is through the hydrolysis of phosphorus trichloride (PCl_3).^{[2][3]} This reaction is vigorous and exothermic.

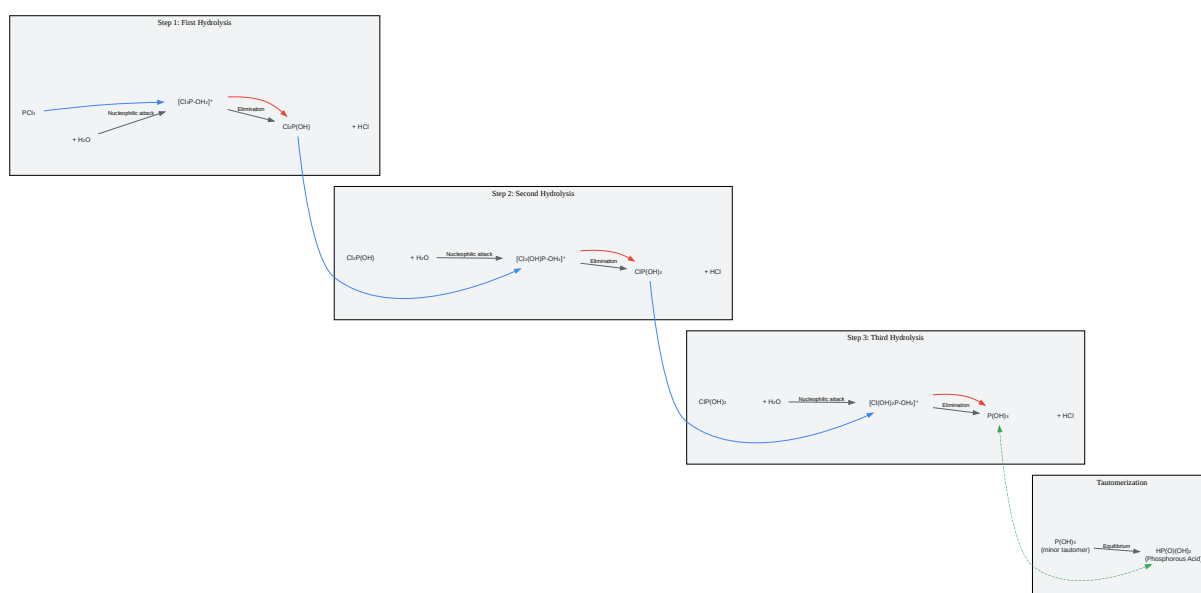
Mechanism of Phosphorus Trichloride Hydrolysis

The hydrolysis of PCl_3 proceeds through a series of nucleophilic substitution reactions where the chlorine atoms are sequentially replaced by hydroxyl groups from water.

The overall reaction is:



The mechanism involves the attack of a water molecule on the electrophilic phosphorus atom, followed by the elimination of a chloride ion and a proton. This process repeats until all three chlorine atoms are substituted.



[Click to download full resolution via product page](#)

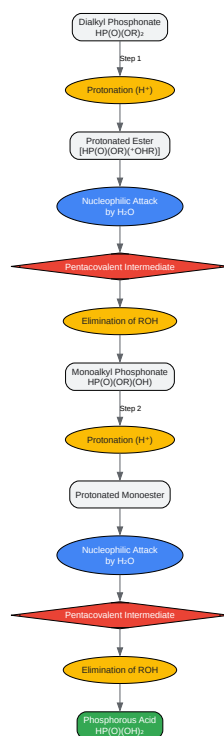
Figure 1: Stepwise hydrolysis of PCl_3 to form **phosphorous acid**.

Hydrolysis of Phosphorous Acid Esters (Phosphonates)

The hydrolysis of phosphonates (esters of **phosphorous acid**) is a widely studied reaction, crucial for the synthesis of phosphonic acids.^[4]^[5] These reactions can be catalyzed by either acid or base and generally involve nucleophilic attack at the phosphorus center.^[6]

General Mechanism of Phosphonate Hydrolysis

Under acidic conditions, the reaction typically proceeds via an AAC2 mechanism, involving a bimolecular attack of water on the protonated ester.^[4] The hydrolysis occurs in two consecutive steps to remove both ester groups.^[4]



[Click to download full resolution via product page](#)

Figure 2: General mechanism for acid-catalyzed hydrolysis of a dialkyl phosphonate.

Kinetics of Hydrolysis

Quantitative kinetic data for the hydrolysis of **phosphorous acid** itself is not available due to its stability in water. However, extensive data exists for the hydrolysis of related phosphorus esters. The rate of hydrolysis is significantly influenced by pH, temperature, and the structure of the ester.^{[4][7]}

Summary of Kinetic Data for Related Compounds

The following table summarizes representative kinetic data for the hydrolysis of various phosphorus esters to illustrate the range of reactivity.

Compound Class	Substrate Example	Conditions	Rate Constant (k)	Activation Energy (Ea)	Reference
Phosphonate Triester	Bis(3-(3,4-dicyanophenoxy)phenyl)phenylphosphonate	pH 4, 25°C	$2.0 \times 10^{-7} \text{ s}^{-1}$	78.5 kJ/mol	[7]
		pH 7, 25°C	$1.1 \times 10^{-7} \text{ s}^{-1}$	83.2 kJ/mol	
		pH 10, 25°C	$1.9 \times 10^{-5} \text{ s}^{-1}$	64.9 kJ/mol	
Phosphate Triester	Bis(3-(3,4-dicyanophenoxy)phenyl)phenyl phosphate	pH 4, 25°C	$1.1 \times 10^{-7} \text{ s}^{-1}$	83.6 kJ/mol	[7]
		pH 7, 25°C	$1.1 \times 10^{-7} \text{ s}^{-1}$	86.1 kJ/mol	
		pH 10, 25°C	$5.0 \times 10^{-5} \text{ s}^{-1}$	61.2 kJ/mol	
Phosphate Monoester	Phenyl phosphate dianion	39°C	$\sim 10^{-17} \text{ s}^{-1}$ (extrapolated)	50.1 kcal/mol	[8]

Note: The data presented are pseudo-first-order rate constants. The significant increase in rate at pH 10 indicates a base-catalyzed hydrolysis mechanism is dominant under alkaline conditions.

Experimental Protocols

Protocol for Synthesis of Phosphorous Acid by PCl_3 Hydrolysis

This protocol describes a laboratory-scale synthesis of **phosphorous acid**.

Objective: To prepare **phosphorous acid** by the controlled hydrolysis of phosphorus trichloride.

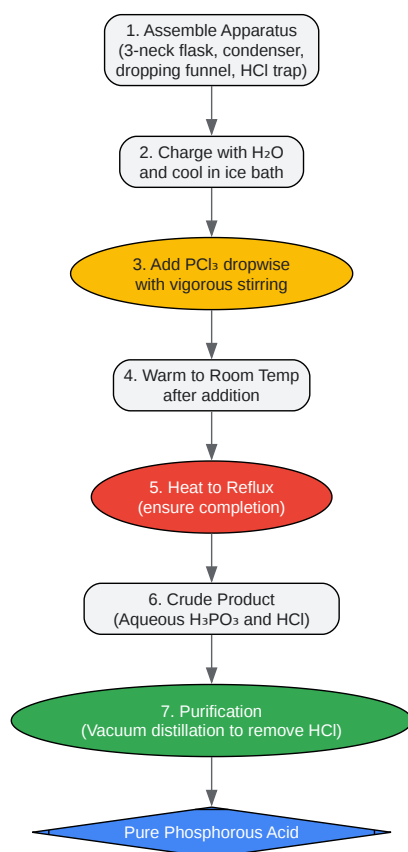
Materials:

- Phosphorus trichloride (PCl_3)
- Deionized water
- Three-neck round-bottom flask
- Dropping funnel
- Condenser
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle

Procedure:

- Set up the three-neck flask with the dropping funnel, condenser, and a gas outlet connected to a trap (to absorb HCl gas).
- Place a specific amount of deionized water in the flask and cool it in an ice bath.

- Slowly add PCl_3 to the cold water via the dropping funnel with continuous stirring. The rate of addition should be controlled to manage the exothermic reaction.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Gently heat the solution to reflux for a period to ensure the reaction goes to completion.
- The resulting solution is an aqueous solution of **phosphorous acid** and hydrochloric acid. The HCl can be removed by vacuum distillation.[3]



[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the synthesis of **phosphorous acid**.

Protocol for Kinetic Analysis of Phosphonate Hydrolysis by HPLC

This protocol outlines a general method for monitoring the hydrolysis of a phosphonate ester using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of hydrolysis of a dialkyl phosphonate under acidic conditions.

Materials:

- Dialkyl phosphonate substrate
- Buffer solution (e.g., acetate buffer for pH 4)
- Acetonitrile (HPLC grade)
- Thermostatted reaction vessel
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Microsyringes
- Vials

Procedure:

- Prepare a stock solution of the phosphonate substrate in a suitable solvent (e.g., acetonitrile).
- Prepare the aqueous buffer solution for the desired pH.
- Initiate the reaction by adding a small aliquot of the substrate stock solution to the pre-heated buffer solution in the thermostatted vessel to achieve the desired final concentration.
[\[7\]](#)
- At timed intervals, withdraw small aliquots of the reaction mixture.

- Immediately quench the reaction in the aliquot, for example, by diluting it in a cold mobile phase or freezing it with liquid nitrogen, to prevent further hydrolysis before analysis.^[7]
- Analyze the quenched aliquots by HPLC to determine the concentration of the remaining substrate and/or the formed product.
- Plot the concentration of the substrate versus time.
- Calculate the pseudo-first-order rate constant (k) by fitting the data to the integrated rate law:
 $\ln[A]_t = -kt + \ln[A]_0$.

Conclusion

While **phosphorous acid** is stable to hydrolysis, the hydrolytic reactions that form it and the hydrolysis of its ester derivatives are of significant chemical importance. The formation from phosphorus trichloride is a rapid, multi-step nucleophilic substitution. The hydrolysis of phosphonate esters, a key route to phosphonic acids, is a well-studied process with kinetics that are highly dependent on pH and temperature. The mechanisms and protocols detailed in this guide provide a foundational understanding for researchers working with these important phosphorus compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. Phosphorous acid - Wikipedia [en.wikipedia.org]
- 3. US2595198A - Method of preparing phosphorous acid - Google Patents [patents.google.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. web.viu.ca [web.viu.ca]
- 7. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Understanding "Hydrolysis" in the Context of Phosphorous Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7774286#phosphorous-acid-hydrolysis-mechanism-and-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com